molecular formula C22H22N2O6S B2964513 Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-22-4

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2964513
CAS No.: 899728-22-4
M. Wt: 442.49
InChI Key: GXISKYNODWIKNO-UHFFFAOYSA-N
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Description

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based compound featuring a sulfonyloxy substituent at the 4-position and a p-tolyl group at the 1-position. The 4-ethylphenylsulfonyloxy group likely enhances steric bulk and electronic effects compared to simpler substituents, influencing solubility and binding affinity.

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-4-16-8-12-18(13-9-16)31(27,28)30-19-14-20(25)24(17-10-6-15(3)7-11-17)23-21(19)22(26)29-5-2/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXISKYNODWIKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with notable structural features that suggest potential biological activity. The compound belongs to a class of dihydropyridazine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 448.9 g/mol. The presence of functional groups such as sulfonates and carbonyls enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. Sulfonamide derivatives are particularly noted for their ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in microbial metabolism .

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)MBC (μg/mL)Target Pathogens
This compoundTBDTBDVarious bacterial strains
Similar Compound A0.22TBDStaphylococcus aureus
Similar Compound B0.25TBDEscherichia coli

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for related compounds suggest that this compound may have comparable efficacy against pathogenic bacteria.

The mechanism by which this compound exerts its antimicrobial effects likely involves the inhibition of key metabolic pathways in bacteria. The sulfonamide moiety can mimic para-amino benzoic acid (PABA), preventing the synthesis of folate necessary for nucleic acid production . Additionally, the dihydropyridazine core may interact with bacterial enzymes, disrupting cellular functions.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • In Vitro Studies : A recent study evaluated various pyrazole derivatives for their antimicrobial efficacy, revealing that certain derivatives exhibited strong inhibition against Staphylococcus aureus and Staphylococcus epidermidis. These findings underscore the potential of structurally related compounds to act as effective antimicrobials .
  • Pharmacological Evaluation : Another investigation focused on the pharmacodynamics of sulfonamide derivatives, demonstrating their ability to reduce bacterial load in infected models significantly. This supports the hypothesis that this compound may similarly exhibit therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a family of ethyl pyridazine carboxylates with diverse substituents. Key structural analogs include:

Compound Name Substituents Key Differences References
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Butylsulfanyl (S-linkage) at 4-position; phenyl at 1-position Sulfanyl vs. sulfonyloxy group; phenyl vs. p-tolyl
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate Trifluoromethylphenyl at 1-position; cyano at 5-position Electron-withdrawing CF₃ vs. ethylphenylsulfonyloxy; additional cyano group
Ethyl 6-oxo-4-(((4-phenoxyphenyl)sulfonyl)oxy)-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenoxyphenylsulfonyloxy at 4-position; phenyl at 1-position Bulkier phenoxyphenyl vs. 4-ethylphenyl
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate Methoxyethylsulfanyl at 4-position; trifluoromethylphenyl at 1-position Flexible sulfanyl chain vs. rigid sulfonyloxy; methyl ester vs. ethyl ester

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (C₂₃H₂₃N₂O₇S, theoretical MW ≈ 477.5 g/mol) is heavier than analogs like Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (MW 332.42 g/mol) due to the sulfonyloxy group and p-tolyl substituent .
  • Melting Points: Analogs with polar groups (e.g., hydroxyl or nitro substituents) exhibit higher melting points (e.g., 220–223°C for 12d ), suggesting that the sulfonyloxy group in the target compound may similarly elevate its melting point compared to nonpolar derivatives.

Data Tables

Table 1: Key Analogs and Properties

Compound ID Substituents (Position 4) 1-Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target (4-ethylphenyl)sulfonyloxy p-tolyl ~477.5 N/A N/A
12g Trifluoromethylphenyl 4-(trifluoromethyl)phenyl 380.24 N/A 40
12d Hydroxyphenyl 4-hydroxyphenyl N/A 220–223 95
8G-370S Butylsulfanyl Phenyl 332.42 N/A N/A

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